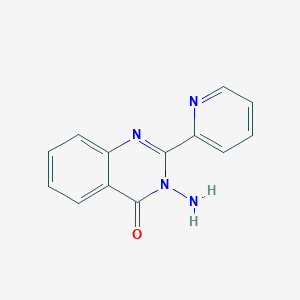

3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one

Description

3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a pyridinyl substituent at the 2-position and an amino group at the 3-position of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for their diverse pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities . Structural analogs of this compound often vary in substituents at the 2- and 3-positions, leading to differences in physicochemical properties and bioactivity profiles.

Propriétés

IUPAC Name |

3-amino-2-pyridin-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c14-17-12(11-7-3-4-8-15-11)16-10-6-2-1-5-9(10)13(17)18/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKWQXSTQOFUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Annulation of Anthranilic Esters with Pyridinyl Ureas

A robust one-step protocol for synthesizing 3-pyridinyl quinazolin-2,4-diones involves the reaction of anthranilic acid esters with 1,1-dimethyl-3-(pyridin-2-yl)ureas. The process initiates with the formation of N-aryl-N′-pyridyl ureas, which undergo cyclocondensation in dimethylformamide (DMF) at 120°C to yield quinazolin-2,4-diones. For instance, ethyl anthranilate and 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea produce 3-(4-methylpyridin-2-yl)quinazolin-2,4-dione in 51% yield, scalable to gram quantities. Modifying the pyridinyl substituent’s electronic properties significantly impacts yields: electron-donating groups (e.g., methyl) enhance cyclization efficiency (up to 89%), while electron-withdrawing groups (e.g., nitro) hinder reactivity.

Hydrazine-Mediated Cyclization of Benzoxazinone Precursors

3-Amino-substituted quinazolinones are accessible via hydrazine hydrate treatment of 2-(pyridin-2-yl)-4H-benzo[d]oxazin-4-one intermediates. In a representative procedure, hydrazine hydrate reacts with the benzoxazinone derivative in ethanol under reflux for 10 hours, yielding 3-amino-2-(pyridin-2-yl)quinazolin-4(3H)-one. The mechanism involves nucleophilic attack by hydrazine at the lactone carbonyl, followed by intramolecular cyclization to form the quinazolinone ring. While this method achieves moderate yields (75–79%), prolonged reaction times and byproduct formation (e.g., 1,3-bis(pyridinyl)urea) necessitate careful optimization.

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the synthesis of 3-aminoquinazolinones. For example, reacting 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one with hydrazine hydrate under 800 W microwave irradiation for 5 minutes affords 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in 87% yield, compared to 79% via conventional reflux over 10 hours. Although this data pertains to a 2-chlorophenyl analogue, the method is extrapolatable to pyridin-2-yl derivatives by substituting the benzoxazinone precursor. Microwave conditions enhance reaction efficiency by promoting rapid thermal activation, reducing side reactions, and improving regioselectivity.

Factors Influencing Reaction Efficiency

Electronic Effects of Pyridinyl Substituents

The pyridin-2-yl group’s electronic nature critically influences cyclization yields. Electron-donating substituents (e.g., methyl at the pyridine’s 4-position) stabilize reactive intermediates, enhancing yields to 89%, whereas electron-withdrawing groups (e.g., nitro) reduce yields below 30% due to diminished nucleophilicity. Steric effects are less pronounced, as ortho-substituted pyridines still participate effectively.

Solvent and Temperature Optimization

Polar aprotic solvents like DMF favor cyclocondensation by stabilizing charged intermediates, while elevated temperatures (120°C) drive dehydration steps. In contrast, hydrazine-mediated cyclizations require protic solvents (e.g., ethanol) to solubilize hydrazine hydrate and facilitate nucleophilic attack.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies for synthesizing this compound:

*Reported for 2-chlorophenyl analogue; pyridin-2-yl variant requires validation.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle sert de précurseur dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine : Il a montré des promesses dans le développement d'agents anticancéreux et antimicrobiens.

Industrie : Le composé est utilisé dans la synthèse de colorants et de pigments.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente. Les voies impliquées peuvent inclure l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

Anticancer Activity

3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one derivatives have shown promising anticancer properties. A study reported that hybrid compounds combining quinazolin-4-one and pyridin-2-one structures exhibited dual inhibitory actions on epidermal growth factor receptor (EGFR) and BRAF V600E, which are critical in cancer cell proliferation. Compounds from this series demonstrated significant inhibition of cell proliferation across multiple cancer cell lines, with GI50 values comparable to standard chemotherapeutics like Doxorubicin .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | GI50 (µM) | Target |

|---|---|---|

| Compound 18 | 1.20 | EGFR |

| Compound 19 | 1.80 | BRAF V600E |

| Doxorubicin | 1.10 | Standard |

Protein Kinase Inhibition

The compound has been evaluated for its potential as a protein kinase inhibitor. A series of quinazolin-4(3H)-one derivatives were synthesized and tested against various tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, EGFR, and vascular endothelial growth factor receptor 2 (VEGFR2). Notably, certain derivatives exhibited strong inhibitory activity against these kinases, highlighting their potential as therapeutic agents in cancer treatment .

Table 2: Inhibitory Activity Against Protein Kinases

| Compound | Target Kinase | Inhibition Activity |

|---|---|---|

| Compound 2i | CDK2 | High |

| Compound 3i | HER2 | Moderate |

| Compound 3j | EGFR | High |

Antimicrobial Properties

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. Research has shown that these compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesis of various substituted quinazolinones revealed promising results in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

Mechanistic Insights and Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents at the N-3 position of the quinazoline moiety significantly influences the antiproliferative activity. For instance, the introduction of an allyl group was found to enhance the potency of certain derivatives considerably . Additionally, molecular docking studies have provided insights into the binding interactions between these compounds and their targets, confirming their potential as effective inhibitors.

Mécanisme D'action

The mechanism of action of 3-Amino-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Analgesic and Anti-inflammatory Effects

- Target Compound: No direct data provided, but pyridinyl substituents may modulate COX or LOX enzyme interactions, similar to 3-(4-methoxyphenyl) derivatives (e.g., compound A3 in showed 70% inhibition vs. diclofenac).

- 3-(4-Methoxyphenyl) Derivatives: Exhibited superior analgesic activity (e.g., 2-(1-methylbutylidene)-hydrazino analog, 75% inhibition) .

- Isoxazole-Quinazolinone Hybrids: Compound 5e (trifluoromethylphenyl) demonstrated potent anti-inflammatory activity (82% inhibition) .

Anticancer and Enzyme Inhibition

- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one : Induced apoptosis in SW620 colon cancer cells (IC₅₀ = 8.2 μM) .

- 3-Amino-2-(3-nitrophenyl)quinazolin-4(3H)-one: Inhibited carbonic anhydrase-II (Ki = 0.89 μM) .

- Pyridinyl Substituents : May enhance kinase inhibition (e.g., CDK2 inhibitors in ).

Antimicrobial Activity

- 2-Methylquinazolin-4(3H)-one Derivatives : Showed moderate antibacterial activity (MIC = 32–64 μg/mL vs. ampicillin) .

- 6-Iodo-2-phenylquinazolin-4(3H)-one : Exhibited broad-spectrum antimicrobial effects (MIC = 16 μg/mL for S. aureus) .

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance enzyme inhibition (e.g., carbonic anhydrase), while bulky groups (e.g., trifluoromethyl) improve reactivity in synthetic applications (e.g., aziridination) .

- Pyridinyl Advantage : The pyridinyl group’s nitrogen may improve target selectivity compared to purely aromatic substituents, as seen in AChE inhibitors (87% inhibition for triazolylmethyl derivatives) .

Activité Biologique

3-Amino-2-(pyridin-2-YL)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound possesses a unique structural arrangement that enhances its potential applications in medicinal chemistry, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features both an amino group and a pyridine ring attached to the quinazoline core. This specific combination contributes to its reactivity and biological activity, allowing for various nucleophilic and electrophilic substitution reactions, including acylation and alkylation of the amino group, as well as electrophilic aromatic substitution involving the quinazoline ring.

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities:

- Analgesic and Anti-inflammatory Effects : The compound has been studied for its potential as an analgesic and anti-inflammatory agent. Its derivatives have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems.

- Anticancer Activity : Several studies have evaluated the cytotoxicity of quinazolinone derivatives against various cancer cell lines. For instance, derivatives of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with some compounds exhibiting IC50 values significantly lower than established chemotherapeutics like lapatinib .

The mechanism of action of this compound involves interactions with key biological targets:

- Tyrosine Kinase Inhibition : Studies have shown that this compound can inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. For example, compounds derived from quinazolin-4(3H)-one exhibited strong enzyme inhibitory activity against CDK2 with IC50 values comparable to imatinib .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminoquinazolinone | Basic quinazoline structure | General analgesic properties |

| 2-Methylquinazolinone | Methyl substitution at position 2 | Enhanced lipophilicity |

| 6-Nitroquinazoline | Nitro group at position 6 | Increased activity against certain cancers |

| 4(3H)-Quinazolinone | Varied functional groups | Diverse biological activity profiles |

This comparison highlights how this compound stands out due to its specific combination of functional groups that enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

- Anticancer Studies : A series of quinazolin-4(3H)-one derivatives were synthesized and tested for cytotoxicity against MCF-7 and A2780 cell lines. The most active compounds showed IC50 values ranging from to , indicating their potential as effective anticancer agents .

- Antimicrobial Activity : Research has demonstrated that derivatives bearing specific substituents exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy or methyl substitutions on phenyl rings showed enhanced antimicrobial profiles compared to others .

Q & A

Q. Table 1. Comparative Synthesis Yields: Conventional vs. Microwave Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 79 | 10 hours | 92 | |

| Microwave Irradiation | 87 | 20 minutes | 95 |

Q. Table 2. Key Biological Activities of Quinazolinone Derivatives

| Derivative | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 3-Amino-2-(pyridin-2-yl) | EGFR | 0.5 | HeLa | |

| 3-Amino-2-(p-tolyl) | JAK2 | 2.1 | MCF-7 | |

| 2-(Pyridazinylthio)-derivative | Aurora B | 4.8 | A549 |

Safety and Compliance

- Handling Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333). Avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.